molecular formula C10H19N3 B13252479 (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13252479
M. Wt: 181.28 g/mol
InChI Key: XSJCJACJBSBIER-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a butan-2-yl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The mixture is refluxed for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine.

    Butan-2-ylamine: Another precursor used in the synthesis.

    1,3-Dimethyl-1H-pyrazole: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-2-yl group and a methylamine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-2-amine

InChI

InChI=1S/C10H19N3/c1-5-8(2)11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3

InChI Key

XSJCJACJBSBIER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(N(N=C1)C)C

Origin of Product

United States

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